molecular formula C12H10N3NaO3S B1343288 Yellow RFS CAS No. 2491-71-6

Yellow RFS

Cat. No. B1343288
CAS RN: 2491-71-6
M. Wt: 299.28 g/mol
InChI Key: FIXVWFINKCQNFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yellow RFS (Y-RFS) is a synthetic form of the naturally occurring pigment, riboflavin. It was first developed by the Japanese company, Nippon Kayaku, in the late 1990s and has since become a widely used and accepted form of riboflavin for food and pharmaceutical applications. Y-RFS is a yellow-orange colored powder which is soluble in water and ethanol and is generally used as a food colorant or a source of riboflavin for pharmaceutical and medical purposes.

Mechanism Of Action

The mechanism of action of Yellow RFS is not fully understood. However, it is known that Yellow RFS is able to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. It is also thought to have an effect on the metabolism of certain types of cells, such as cancer cells, by modulating the activity of certain enzymes involved in the metabolic pathways.

Biochemical And Physiological Effects

Yellow RFS has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and has been found to reduce the toxicity of certain chemotherapy drugs. It has also been found to inhibit the growth of certain types of cancer cells. In addition, Yellow RFS has been shown to have an effect on the metabolism of certain types of cells, such as cancer cells, by modulating the activity of certain enzymes involved in the metabolic pathways.

Advantages And Limitations For Lab Experiments

The use of Yellow RFS in laboratory experiments has several advantages. It is a safe and non-toxic compound, and is relatively easy to synthesize. Yellow RFS is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a low solubility in ethanol, making its use in certain applications limited.

Future Directions

There are a number of potential future directions for research into the use of Yellow RFS. These include further research into the mechanism of action of Yellow RFS, its effects on the metabolism of cancer cells, and its ability to reduce the toxicity of certain chemotherapy drugs. In addition, further research into the use of Yellow RFS as an antioxidant and anti-inflammatory agent is needed, as well as its potential use in the treatment of other diseases. Finally, further research into the synthesis and storage of Yellow RFS is needed in order to improve its stability and solubility.

Scientific Research Applications

Yellow RFS has been extensively studied in the scientific community for its use as a food colorant, a source of riboflavin for pharmaceutical and medical applications, and as a potential therapeutic agent. For example, Yellow RFS has been found to have antioxidant and anti-inflammatory properties, and has been used in the treatment of a variety of conditions such as liver disease, cardiovascular disease, and skin diseases. Yellow RFS has also been studied for its ability to inhibit the growth of certain types of cancer cells, and has been shown to reduce the toxicity of certain chemotherapy drugs.

properties

IUPAC Name

sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S.Na/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXVWFINKCQNFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-23-4 (Parent)
Record name Sodium 4-aminoazobenzene-4'-sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4058738
Record name Food Yellow 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yellow RFS

CAS RN

2491-71-6
Record name Sodium 4-aminoazobenzene-4'-sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Food Yellow 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4'-aminoazobenzene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 4-AMINOAZOBENZENE-4'-SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z452E7H2U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yellow RFS
Reactant of Route 2
Reactant of Route 2
Yellow RFS
Reactant of Route 3
Reactant of Route 3
Yellow RFS
Reactant of Route 4
Reactant of Route 4
Yellow RFS
Reactant of Route 5
Yellow RFS
Reactant of Route 6
Yellow RFS

Citations

For This Compound
33
Citations
A Irudayasamy, AR Natarajan - Analyst, 1965 - pubs.rsc.org
… These authors have also described the use of Metanil yellow, Yellow RFS or methyl orange as a single spray reagent for the detection of some thiophosphate insecticides with a …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
RJT Graham, AE Nya - Journal of Chromatography A, 1969 - Elsevier
… -permitted yellow dyes (Yellow RFS and Naphthol Yellow) from the remaining members of the group whereas in the adsorption system 3, Yellow RFS overlapped the spots of Orange G …
MHE GRIFFITHS - International Journal of Food Science & …, 1966 - Wiley Online Library
… Yellow RFS as the standard control. (a) Moves ahead of control-unknown is Tellow 2G. (b) No separation shown-unknown may be Acid Yellow or Yellow RFS. … -unknown is Yellow RFS (…
WH Evans, JA Macnab… - Journal of the Science of …, 1970 - Wiley Online Library
… In two instances only, Orange RN and Yellow RFS, was the level of impurity sufficient to alter the character of the true spectrum; the required food colour was obtained by extraction into …
MC Dutt, PH Seow - Journal of Agricultural and Food Chemistry, 1963 - ACS Publications
… The use of Metanil Yellow, Yellow RFS, and methyl orange as reagents for the instantaneous location of some thiophosphate insecticides on paper chromatograms is described. …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
X Hu, J Wang, R Li, X Wu, X Gao, M Li - Plant Disease, 2022 - Am Phytopath Society
… As shown in Figure 7, the outer layer of the bright yellow RFS balls contained an abundance of nondormant chlamydospores. The flower organs such as style, anther, and filament were …
Number of citations: 3 apsjournals.apsnet.org
AV Jones, JDR Thomas - International Journal of Food Science …, 1968 - Wiley Online Library
… Yellow RFS is in the unique position of possessing not even a single hydroxy group. At best, chelation of the food dyes with metal ions is possible on a more limited scale than that …
FT Edelmann - Main Group Metal Chemistry, 1994 - degruyter.com
The easily accessible 2, 4, 6-tris (trifluoromethyl) phenyl substituent (= Rr) is shown to be an ideally suited ligand for the stabilization of low-coordinate tin and lead compounds. This …
AR Chandrasekaran, Y Furuta… - The Journal of …, 2009 - Wiley Online Library
… Indicated in red and yellow are the locations of two electrode penetrations yielding corresponding receptive fields that overlap in visual space (contoured red and yellow RFs overlap; …
C Apio, W Chung, MK Moon, O Kwon… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Methods Data analyzed in the current study were obtained from the Korean Genome and Epidemiology Study Cohort. The dietary patterns of 46 food items were assessed using a …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.